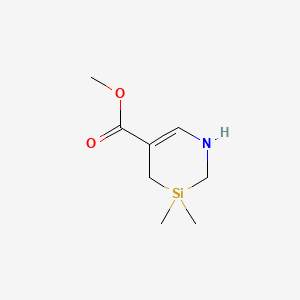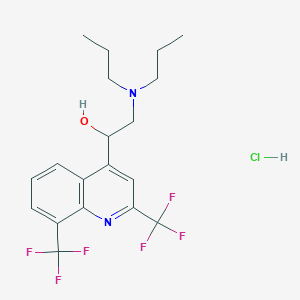
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3. This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylcyclopropyl group attached to a phenyl ring, along with a glycine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the glycine moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenylglycine derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-hydroxyphenyl)glycine
- (4-Chloro-5-(1-methylcyclopropyl)phenyl)glycine
- (2-Hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
Uniqueness
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the methylcyclopropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its similar compounds .
Propiedades
Fórmula molecular |
C12H14ClNO3 |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17) |
Clave InChI |
LHDUSKXHKXXCIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


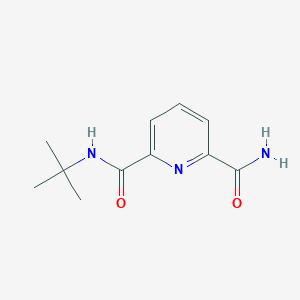
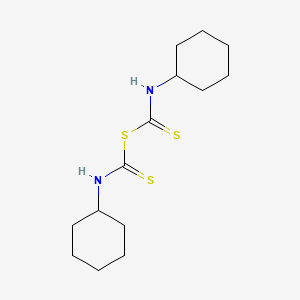
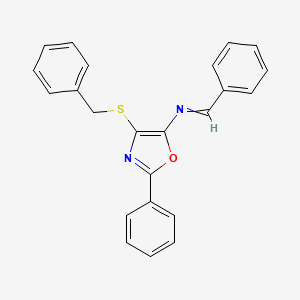
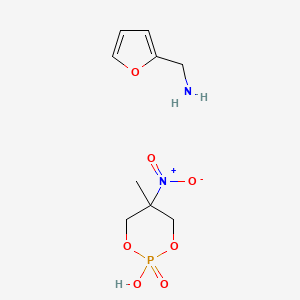

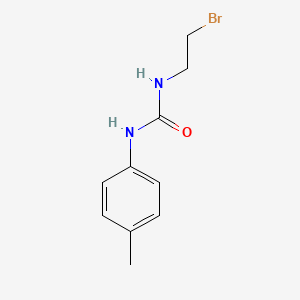
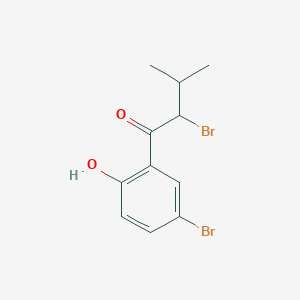
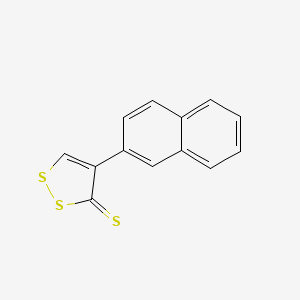
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


acetate](/img/structure/B14008377.png)
